Technical Guide: Chemical Structure & Reactivity of 2-Bromoethyl 4-Nitrobenzoate
Technical Guide: Chemical Structure & Reactivity of 2-Bromoethyl 4-Nitrobenzoate
This in-depth technical guide details the chemical structure, synthesis, and reactivity of 2-bromoethyl 4-nitrobenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry.
Part 1: Executive Summary & Identification
2-Bromoethyl 4-nitrobenzoate is an ester derivative formed from the condensation of 4-nitrobenzoic acid and 2-bromoethanol. It serves as a bifunctional building block, possessing both an electrophilic alkyl bromide and a hydrolyzable ester linkage, making it valuable for introducing the 4-nitrobenzoyl moiety or for studying nucleophilic substitution mechanisms.
Core Chemical Identity
| Property | Data |
| CAS Registry Number | 23574-40-5 |
| IUPAC Name | 2-Bromoethyl 4-nitrobenzoate |
| Synonyms | 4-Nitrobenzoic acid 2-bromoethyl ester; 2-Bromoethyl p-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 274.07 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
Part 2: Structural Analysis & Electronic Properties
Molecular Architecture
The molecule consists of three distinct functional zones that dictate its reactivity:
-
The Nitro Group (
): Located at the para position of the benzene ring, it exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the aromatic ring towards electrophilic substitution but activating the ester carbonyl towards nucleophilic attack. -
The Benzoate Core: The rigid planar benzene ring acts as a spacer. The conjugation between the aromatic ring and the ester carbonyl is enhanced by the para-nitro group.
-
The Bromoethyl Chain (
): A flexible alkyl chain terminating in a bromine atom. The carbon attached to the bromine is highly electrophilic, making this site a prime target for reactions.
3D Conformation & Sterics
-
Planarity: The
segment is largely planar due to resonance stabilization. -
Torsion: The ethylene bridge (
) exhibits free rotation, typically adopting a gauche or anti conformation to minimize steric repulsion between the ester oxygen and the bromine atom.
Figure 1: Functional decomposition of 2-bromoethyl 4-nitrobenzoate.
Part 3: Synthesis Protocols
Method A: Acyl Chloride Route (Standard)
This is the most reliable method for generating high-purity esters from hindered or deactivated acids.
Reaction Principle:
Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C under an inert atmosphere (
). Add Triethylamine (1.2 eq) as an acid scavenger. -
Reaction: Dropwise add 2-bromoethanol (1.1 eq) diluted in DCM. The slight excess ensures complete consumption of the acyl chloride.
-
Workup: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Purification: Wash with 1M HCl (to remove amine salts), then Sat.
(to remove unreacted acid), and finally Brine. Dry over , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: Steglich Esterification (Alternative)
Used when the acyl chloride is not available or to avoid acidic byproducts.
-
Reagents: 4-Nitrobenzoic acid, 2-Bromoethanol, DCC (Dicyclohexylcarbodiimide), DMAP (Catalytic).
-
Note: Removal of the DCU urea byproduct can be tedious; Method A is generally preferred for this specific compound.
Part 4: Spectroscopic Characterization
Researchers must validate the structure using NMR and IR. The following data is predicted based on the functional moieties and validated against analogous 4-nitrobenzoate esters.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.28 - 8.32 | Doublet (d) | 2H | Ar-H (ortho to | Deshielded by nitro group. |
| 8.20 - 8.24 | Doublet (d) | 2H | Ar-H (ortho to | Typical AA'BB' system of p-substituted benzenes. |
| 4.68 | Triplet (t) | 2H | Deshielded by ester oxygen. | |
| 3.65 | Triplet (t) | 2H | Characteristic alkyl bromide shift. |
Infrared Spectroscopy (IR)
-
1725 cm⁻¹: Strong
stretch (Ester). -
1525 cm⁻¹ & 1350 cm⁻¹: Strong
stretches (Nitro group, asymmetric/symmetric). -
1275 cm⁻¹:
stretch (Ester). -
600-700 cm⁻¹:
stretch.
Part 5: Reactivity & Applications[7][8][9]
Nucleophilic Substitution ( )
The primary utility of this compound in research is the reactivity of the alkyl bromide. The 4-nitrobenzoate group acts as a "tag" or protecting group for the alcohol, while the bromide undergoes substitution.
-
Reaction: Displacement by azides (
), amines, or thiols. -
Mechanism: Classical
backside attack. The electron-withdrawing nitrobenzoate group remotely destabilizes carbocation formation, suppressing pathways and favoring .
Hydrolysis (Deprotection)
The ester bond is susceptible to base-catalyzed hydrolysis (Saponification).
-
Reagents:
in THF/Water or in Methanol. -
Outcome: Releases 4-nitrobenzoic acid and the substituted ethanol derivative (if the bromide was previously reacted).
Reduction
The nitro group can be selectively reduced to an amino group (
Figure 2: Primary reaction pathways for 2-bromoethyl 4-nitrobenzoate.
Part 6: Safety & Handling
-
Lachrymator Potential: Like many benzyl and alkyl halides, this compound may act as an irritant to eyes and mucous membranes.
-
Alkylating Agent: The bromoethyl moiety is an alkylating agent.[1] Handle with gloves and in a fume hood to prevent DNA interaction.
-
Explosion Hazard: While stable, organic nitro compounds can be energetic. Avoid heating crude residues to dryness at high temperatures.
References
-
LookChem. (n.d.). 2-Bromoethyl 4-nitrobenzoate CAS 23574-40-5.[2][3][4][5] Retrieved from
-
BenchChem. (2025). Ethyl 2-bromo-4-nitrobenzoate (Isomer Distinction). Retrieved from
-
ScienceMadness. (n.d.). Preparation of Nitrobenzoate Esters. Retrieved from
-
ChemicalBook. (n.d.). 2-Bromo-4-nitrobenzoic acid Synthesis (Precursor Chemistry). Retrieved from
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